3,4,5-Trimethoxybenzaldehyde-d3

Description

BenchChem offers high-quality 3,4,5-Trimethoxybenzaldehyde-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxybenzaldehyde-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

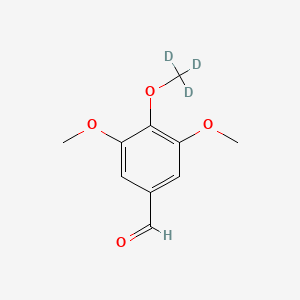

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858535 | |

| Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-17-0 | |

| Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of the valuable organic intermediate, 3,4,5-Trimethoxybenzaldehyde. This document is intended to serve as a key resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Chemical Properties

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde.[1][2] The incorporation of stable heavy isotopes is a common practice in drug development, often used as tracers for quantification or to influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The physical and chemical properties of the deuterated compound are largely similar to its non-deuterated counterpart, with the primary differences being in its mass and spectroscopic characteristics.

Physicochemical Data

The quantitative properties of 3,4,5-Trimethoxybenzaldehyde-d3 and its non-deuterated analog are summarized below for direct comparison.

| Property | 3,4,5-Trimethoxybenzaldehyde-d3 | 3,4,5-Trimethoxybenzaldehyde |

| Molecular Formula | C₁₀H₉D₃O₄[1] | C₁₀H₁₂O₄[3][4] |

| Molecular Weight | 199.22 g/mol [5][6] | 196.20 g/mol [3][4] |

| Exact Mass | 199.09200 Da[1] | 196.07355886 Da[4] |

| CAS Number | 1219805-17-0[1][2] | 86-81-7[3][7] |

| Appearance | - | Light yellow solid/flakes[3][4] |

| Melting Point | - | 73-76 °C[3][7] |

| Boiling Point | - | 165 °C[7] or 337.6 °C[3] |

| Density | - | 1.367 g/cm³[3] |

| Solubility | - | Slightly soluble in water; Soluble in chloroform[3][8]; Methanol: 0.1 g/mL[3] |

| LogP | 1.52490[1] | - |

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. The data for the non-deuterated compound is well-established.

| Spectrum Type | 3,4,5-Trimethoxybenzaldehyde Data and Characteristics |

| ¹H NMR | δ 3.98 (s, 9H), 7.20 (s, 2H), 9.90 (s, 1H)[8] |

| ¹³C NMR | δ 56.07 (2 C, q, 2 x OCH₃), 60.74 (1 H, q, OCH₃), 106.55 (2 C, d, 2 x C=CH), 132.1 (1 C, s, ArC), 143.8 (1 C, s, ArC), 154.0 (2 C, s, 2 x ArC), 190.82 (1 C, d, CHO)[9] |

| Mass Spec (MS) | m/z 196 (M+)[8][9] |

| IR | 1686 cm⁻¹[8] |

| UV/Visible | λmax at 346, 278, and 221 nm in Ethanol[9][10] |

Note: For 3,4,5-Trimethoxybenzaldehyde-d3, the molecular ion peak in the mass spectrum would be observed at m/z 199. In the ¹H NMR spectrum, the signal corresponding to the deuterated methoxy group would be absent or significantly diminished.

Synthesis and Experimental Protocols

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals.[11][12][13] Several synthetic routes have been developed, often starting from readily available precursors like vanillin or p-cresol.[3][14] The synthesis of the deuterated analog would follow a similar pathway, with the introduction of a deuterated methyl group at the appropriate step.

Synthesis from Vanillin

A common and economically attractive laboratory-scale synthesis starts from vanillin.[14] This multi-step process involves bromination, methoxylation, and a final methylation step. To produce the d3 variant, a deuterated methylating agent (e.g., dimethyl-d6 sulfate) would be used in the final step.

Experimental Protocol:

-

Step 1: Bromination of Vanillin to 5-Bromovanillin (2)

-

Dissolve vanillin (1) (0.1 mol) in glacial acetic acid (75 ml).

-

Add bromine (0.11 mol) to the solution and stir for 1 hour.

-

Dilute the reaction mixture with ice water (200 ml) to precipitate the product.

-

Filter, wash with water, and dry the solid to yield 5-bromovanillin (2).[14]

-

-

Step 2: Methoxylation to 4-Hydroxy-3,5-dimethoxybenzaldehyde (3)

-

In a two-necked flask, dissolve freshly cut sodium (0.214 mol) in dry methanol (100 ml).

-

Distill off a portion of the methanol (30-35 ml).

-

Add a solution of 5-bromovanillin (2) and anhydrous copper(II) chloride (0.4 equivalents) to the sodium methoxide solution.

-

Heat the mixture until the reaction is complete (monitored by G.L.C.).

-

After completion, dilute with water, acidify with 6N HCl, and extract with ethyl acetate.

-

Wash, dry, and evaporate the organic extract to yield 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) (3).[14]

-

-

Step 3: Methylation to 3,4,5-Trimethoxybenzaldehyde (4)

-

Vigorously stir a mixture of compound (3) (0.0164 mol), sodium hydroxide (0.0425 mol), dimethyl sulfate (0.0246 mol), and a phase-transfer catalyst (e.g., Adogen 464) in a water/dichloromethane system at room temperature.

-

After 16 hours, separate the organic layer.

-

Wash the organic layer with ammonium hydroxide, followed by water, and dry with magnesium sulfate.

-

Evaporation of the solvent yields 3,4,5-Trimethoxybenzaldehyde (4).[14]

-

For the d3 analog, deuterated dimethyl sulfate ((CD₃)₂SO₄) would be substituted for dimethyl sulfate in this step.

-

Caption: Synthesis workflow from Vanillin.

Applications in Drug Development and Research

The primary significance of 3,4,5-Trimethoxybenzaldehyde and its deuterated analogs lies in their role as versatile intermediates in the synthesis of pharmacologically active molecules.[11][12]

Intermediate for Active Pharmaceutical Ingredients (APIs)

This aldehyde is a key building block for several important drugs.[3][13]

-

Trimethoprim: It is an essential intermediate for the synthesis of Trimethoprim, an antibiotic used to treat bacterial infections, particularly those of the urinary tract.[1][12][13]

-

Other Pharmaceuticals: It is also used in the synthesis of roletamide, trimethoquinol, and trimazosin.[3]

The aldehyde functionality allows for a wide range of chemical modifications, making it an invaluable starting material for creating libraries of new chemical entities in medicinal chemistry for lead optimization.[11][12]

Role of Deuteration

The use of 3,4,5-Trimethoxybenzaldehyde-d3 is specifically relevant to modern drug development strategies.

-

Metabolic Stability: Deuteration can alter the metabolic profile of a drug. Replacing hydrogen with deuterium can strengthen C-H bonds, potentially slowing down metabolic processes (the "kinetic isotope effect"), which can lead to improved pharmacokinetic properties.[1]

-

Tracing and Quantification: Stable isotope-labeled compounds like this one are widely used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) during drug development.[1][2]

Caption: Role as an intermediate in drug discovery.

Antimicrobial Activity

The non-deuterated 3,4,5-Trimethoxybenzaldehyde has demonstrated inherent antimicrobial activity. One study showed it exhibits inhibitory effects against Escherichia coli and Candida sp..[13]

Safety and Handling

Based on aggregated GHS information, 3,4,5-Trimethoxybenzaldehyde may be harmful if swallowed.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this chemical. For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

3,4,5-Trimethoxybenzaldehyde-d3 is a specialized chemical tool of significant value to the pharmaceutical and life sciences industries. Its utility as a deuterated building block for synthesizing complex APIs like Trimethoprim, combined with its application as an internal standard, makes it indispensable for modern drug discovery and development pipelines. Understanding its chemical properties, synthesis, and applications allows researchers to effectively leverage this compound in their research endeavors.

References

- 1. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 3,4,5-Trimethoxybenzaldehyde, CAS No. 86-81-7 | A to Z | Chemicals | Carl ROTH - France [carlroth.com]

- 8. 3,4,5-trimethoxybenzaldehyde [chemister.ru]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]

- 11. bloomtechz.com [bloomtechz.com]

- 12. nbinno.com [nbinno.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

A Technical Guide to the Structure Elucidation of 3,4,5-Trimethoxybenzaldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3,4,5-Trimethoxybenzaldehyde-d3. This deuterated analog of 3,4,5-Trimethoxybenzaldehyde is a valuable internal standard for quantitative analysis in drug development and metabolic studies. This guide outlines the analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Chemical Structure and Properties

-

Chemical Name: 3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde

-

Synonyms: 3,4,5-Trimethoxybenzaldehyde-d3, 3,4,5-Trimethoxybenzaldehyde (methoxy-d3)

-

Molecular Formula: C₁₀H₉D₃O₄[3]

-

Molecular Weight: 199.22 g/mol [2]

The structure consists of a benzene ring substituted with an aldehyde group and three methoxy groups at positions 3, 4, and 5. The deuterium labeling is specifically on the methyl group of the methoxy substituent at the 4-position.

Synthesis Pathway

The synthesis of 3,4,5-Trimethoxybenzaldehyde-d3 typically involves the methylation of a precursor molecule, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), using a deuterated methylating agent. This method ensures the specific incorporation of the deuterium atoms at the desired position.

A common synthetic approach involves the following steps:

-

Preparation of Syringaldehyde: Syringaldehyde can be synthesized from vanillin through a bromination reaction followed by a methoxylation step.[4]

-

Deuterated Methylation: The hydroxyl group of syringaldehyde is then methylated using a deuterated reagent such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) in the presence of a base like potassium carbonate.

dot

Caption: Synthetic pathway for 3,4,5-Trimethoxybenzaldehyde-d3.

Structure Elucidation Workflow

The comprehensive structure elucidation of 3,4,5-Trimethoxybenzaldehyde-d3 involves a combination of spectroscopic techniques to confirm its molecular structure and the position of the isotopic label.

dot

Caption: Workflow for the structure elucidation of 3,4,5-Trimethoxybenzaldehyde-d3.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 3,4,5-Trimethoxybenzaldehyde-d3. This data is predicted based on the known spectra of the non-deuterated analogue and the established effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | Singlet | 1H | Aldehyde (-CHO) |

| 7.14 | Singlet | 2H | Aromatic (H-2, H-6) |

| 3.94 | Singlet | 6H | 3,5-dimethoxy (-OCH₃) |

Note: The signal for the 4-methoxy group is absent due to the replacement of protons with deuterium.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | Aldehyde Carbonyl (C=O) |

| 153.7 | Aromatic C-3, C-5 |

| 143.6 | Aromatic C-4 |

| 131.8 | Aromatic C-1 |

| 106.8 | Aromatic C-2, C-6 |

| 61.1 | 4-methoxy (-OCD₃) |

| 56.4 | 3,5-dimethoxy (-OCH₃) |

Note: The chemical shift of the deuterated carbon (C-4 methoxy) may be slightly shifted upfield, and the signal intensity will be significantly reduced in a proton-decoupled ¹³C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE) and splitting by deuterium.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ (Molecular Ion) |

| 198 | 60 | [M-H]⁺ |

| 184 | 40 | [M-CH₃]⁺ |

| 170 | 30 | [M-CHO]⁺ |

| 156 | 20 | [M-CH₃-CO]⁺ |

Note: The molecular ion peak is observed at m/z 199, which is 3 mass units higher than the non-deuterated analogue (m/z 196), confirming the incorporation of three deuterium atoms.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2850 | Medium | C-H stretch (methoxy) |

| 2830, 2730 | Medium, Sharp | C-H stretch (aldehyde) |

| 2200-2100 | Weak-Medium | C-D stretch (deuterated methoxy) |

| 1685 | Strong | C=O stretch (aromatic aldehyde) |

| 1580, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1125 | Strong | C-O stretch (aryl ether) |

Experimental Protocols

NMR Spectroscopy

-

Objective: To confirm the chemical structure and the position of the deuterium label.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of 3,4,5-Trimethoxybenzaldehyde-d3 in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry

-

Objective: To determine the molecular weight and confirm the incorporation of three deuterium atoms.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

For EI-MS, introduce a small amount of the solid or a solution in a volatile solvent directly into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Observe the molecular ion peak and its isotopic pattern.

-

If using a high-resolution mass spectrometer, determine the exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Infrared Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the aldehyde, aromatic ring, and ether functional groups.

-

Look for the C-D stretching vibration to further confirm the presence of the deuterium label.

-

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach for the unambiguous structure elucidation of 3,4,5-Trimethoxybenzaldehyde-d3. The presented data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important isotopically labeled compound in various fields of drug development and scientific research.

References

An In-depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde-d3 (CAS: 1219805-17-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, its primary application as an internal standard in quantitative analysis, and its relevance in the context of the antimicrobial drug Trimethoprim.

Core Compound Data

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled form of 3,4,5-Trimethoxybenzaldehyde. The incorporation of three deuterium atoms in the 4-methoxy group results in a stable, isotopically enriched compound ideal for use in mass spectrometry-based analytical methods.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1219805-17-0 | [2] |

| Molecular Formula | C₁₀H₉D₃O₄ | [1] |

| Molecular Weight | 199.22 g/mol | [1] |

| Appearance | Solid | - |

| Primary Application | Internal Standard for Mass Spectrometry | [1][3] |

Physicochemical Properties of the Unlabeled Analog (CAS: 86-81-7)

The physical and chemical properties of the non-deuterated parent compound, 3,4,5-Trimethoxybenzaldehyde, provide a baseline for understanding the behavior of its deuterated counterpart in various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [4] |

| Molar Mass | 196.202 g·mol⁻¹ | [4] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 73 °C (163 °F; 346 K) | [4] |

| Boiling Point | 337.6 °C (639.7 °F; 610.8 K) | [4] |

| Solubility in water | Slightly soluble | [4] |

Application in Quantitative Analysis: Internal Standard for Trimethoprim

3,4,5-Trimethoxybenzaldehyde-d3 is primarily utilized as an internal standard in the quantitative analysis of Trimethoprim and other related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical method development and validation, as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[5][6]

Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Trimethoprim in human plasma, employing a deuterated internal standard. This protocol is a composite of methodologies described in the scientific literature.[7][8][9][10]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a solution of 3,4,5-Trimethoxybenzaldehyde-d3 in acetonitrile (the internal standard working solution). The concentration of the internal standard should be optimized based on the expected analyte concentration range.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | ACE PFP, 2.1 × 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Agilent 6410 Series Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Trimethoprim: m/z 291.1 → 230.13,4,5-Trimethoxybenzaldehyde-d3 (as an exemplary internal standard for a related analyte): m/z 294.1 → 233.1 (Note: The actual deuterated Trimethoprim would be used as the internal standard in this specific assay, with a transition such as m/z 294.1 → 233.1)[11] |

| Fragmentor Voltage | Optimized for each compound |

| Collision Energy | Optimized for each compound |

4. Data Analysis

-

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Relevance in Drug Development: Synthesis of Trimethoprim

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimethoprim, a potent antibacterial agent.[2][4] Trimethoprim functions by inhibiting dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of essential DNA precursors, ultimately leading to bacterial cell death.

Signaling Pathway: Trimethoprim's Mechanism of Action

The following diagram illustrates the mechanism of action of Trimethoprim within the bacterial folic acid synthesis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

In-depth Technical Guide: 3,4,5-Trimethoxybenzaldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of 3,4,5-Trimethoxybenzaldehyde. This document details its physicochemical properties, experimental protocols for synthesis, and its application in pharmaceutical development, particularly as a key intermediate in the synthesis of the antibacterial drug, Trimethoprim.

Core Physicochemical Data

The incorporation of deuterium in 3,4,5-Trimethoxybenzaldehyde-d3 is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the molecule and its metabolites.[1] Below is a summary of the key quantitative data for both the deuterated and non-deuterated compounds.

| Property | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde-d3 |

| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₉D₃O₄ |

| Molecular Weight | 196.20 g/mol [2][3] | 199.22 g/mol [4][5] |

| Exact Mass | 196.0736 u | 199.0924 u[6] |

| CAS Number | 86-81-7[3] | 1219805-17-0[4] |

| Melting Point | 73-76 °C[7][8] | Not explicitly reported, but expected to be very similar to the non-deuterated form. |

| Boiling Point | 163-165 °C at 10 mmHg[3][9] | Not explicitly reported, but expected to be very similar to the non-deuterated form. |

| Appearance | White to light yellow crystalline powder or flakes.[2][10] | Not explicitly reported, but expected to be a white to off-white solid. |

| Solubility | Slightly soluble in water.[7] Soluble in methanol (0.1 g/mL)[3], chloroform[11], and various other organic solvents.[12][13] | Not explicitly reported, but expected to have similar solubility to the non-deuterated form. |

Experimental Protocols

Synthesis of 3,4,5-Trimethoxybenzaldehyde

Several methods for the synthesis of 3,4,5-Trimethoxybenzaldehyde have been reported, with common starting materials including vanillin, p-cresol, and syringaldehyde. A laboratory-scale synthesis starting from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is detailed below.

Methylation of Syringaldehyde:

-

Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 20 mL of dimethylformamide (DMF), 10.0 g (0.054 mol) of syringaldehyde, and 5.00 g (0.036 mol) of anhydrous potassium carbonate.

-

Reaction Execution: Heat the mixture to 100°C under a nitrogen atmosphere. To this heated mixture, add 8.00 mL (0.094 mol) of dimethyl sulfate.

-

Reaction Monitoring and Work-up: Maintain the reaction mixture at approximately 100°C for eight hours. After cooling to room temperature (25°C), quench the reaction with 500 mL of water.

-

Extraction and Purification: Extract the aqueous mixture with 100 mL of methylene chloride. Wash the organic extracts with water and then concentrate in vacuo to yield 3,4,5-Trimethoxybenzaldehyde.[14]

Proposed Synthesis of 3,4,5-Trimethoxybenzaldehyde-d3

The synthesis of 3,4,5-Trimethoxybenzaldehyde-d3 can be achieved by modifying the final methylation step of a syringaldehyde-based synthesis, using a deuterated methylating agent.

Methylation of Syringaldehyde with a Deuterated Reagent:

-

Reaction Setup: In a dried flask under an inert atmosphere, dissolve syringaldehyde (1 equivalent) in a suitable aprotic solvent such as DMF or acetone.

-

Addition of Base: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.

-

Deuterated Methylation: Add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) (1.1 equivalents), to the reaction mixture.

-

Reaction Conditions and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,4,5-Trimethoxybenzaldehyde-d3.

Application in Pharmaceutical Synthesis: Trimethoprim

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimethoprim, a widely used antibiotic.[15] The following workflow outlines a common synthetic route.

Workflow for Trimethoprim Synthesis

Caption: Synthetic workflow for Trimethoprim from 3,4,5-Trimethoxybenzaldehyde.

Detailed Steps for Trimethoprim Synthesis:

-

Condensation Reaction: 3,4,5-Trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base, such as sodium methoxide, in a suitable solvent like dimethyl sulfoxide.[16] This step forms a benzylidene intermediate.

-

Cyclization Reaction: The resulting condensation product is then reacted with guanidine in a cyclization reaction to form the pyrimidine ring of Trimethoprim.[16][17] This reaction is typically carried out in a solvent such as ethanol under reflux.[16]

-

Purification: The final product, Trimethoprim, is then purified through recrystallization or other standard techniques.

Biological Activity and Signaling Pathways

While a detailed signaling pathway for 3,4,5-Trimethoxybenzaldehyde is not extensively elucidated in the public domain, it is known to possess antimicrobial and antifungal properties.[18] Its primary role in drug development is as a structural motif and a key intermediate in the synthesis of bioactive molecules. For instance, in Trimethoprim, the trimethoxybenzyl group is crucial for its mechanism of action, which involves the inhibition of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.

Logical Relationship in Drug Action

Caption: Role of the 3,4,5-trimethoxybenzyl motif in the action of Trimethoprim.

This guide provides essential technical information on 3,4,5-Trimethoxybenzaldehyde-d3 for professionals in the fields of chemical research and drug development. The data and protocols presented herein are intended to facilitate further research and application of this important deuterated compound.

References

- 1. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrc [chemsrc.com]

- 2. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trimethoxybenzaldehyde | 86-81-7 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 3,4,5-Trimethoxybenzaldehyde-d3 (4-methoxy-d3) [lgcstandards.com]

- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 3,4,5-Trimethoxybenzaldehyde, CAS No. 86-81-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 9. 3,4,5-Trimethoxybenzaldehyde 98 86-81-7 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 3,4,5-trimethoxybenzaldehyde [chemister.ru]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. prepchem.com [prepchem.com]

- 15. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 16. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 17. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Isotopic Purity of 3,4,5-Trimethoxybenzaldehyde-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled analog of 3,4,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2][3] In analytical and drug development contexts, stable isotope-labeled compounds like this one are invaluable, primarily serving as internal standards for quantitative analysis by mass spectrometry.[1][4]

The incorporation of three deuterium atoms (d3), typically on the methoxy group at the 4-position, results in a molecule with a molecular weight shifted by approximately 3 Da from its unlabeled counterpart.[5][6] This mass difference allows for its clear distinction in a mass spectrometer, making it an ideal tool for correcting for sample loss or ionization variability during analysis.

The utility of 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard is fundamentally dependent on its isotopic purity . High isotopic purity ensures a low contribution from the unlabeled (d0) species, which is critical for the accuracy and sensitivity of quantitative assays. This guide provides a technical overview of the methods used to assess the isotopic purity of 3,4,5-Trimethoxybenzaldehyde-d3 and presents typical purity specifications.

Quantitative Data: Isotopic Purity Specifications

The isotopic purity of a deuterated compound is typically defined as the percentage of the labeled molecules that contain the specified number of deuterium atoms. Commercially available 3,4,5-Trimethoxybenzaldehyde-d3 is generally supplied with high isotopic enrichment.

| Parameter | Specification | Source |

| Isotopic Purity (Deuterium Atom %) | ≥ 99 atom % D | LGC Standards[5] |

| Chemical Purity | ≥ 98% | LGC Standards[5] |

| Deuterium Label Location | 4-methoxy-d3 | LGC Standards[5] |

Note: Specifications may vary by supplier and lot. Always refer to the Certificate of Analysis for specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds is a critical step for quality control. The two primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] These methods provide complementary information regarding isotopic enrichment, label position, and structural integrity.[4]

Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[7] By precisely measuring the mass-to-charge ratio (m/z) and relative abundance of each isotopologue, the isotopic purity can be accurately calculated.[8]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 3,4,5-Trimethoxybenzaldehyde-d3 (e.g., 1 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid.

-

-

Instrumentation:

-

Utilize a High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to an electrospray ionization (ESI) source.

-

The instrument must have sufficient resolution to distinguish between the H/D isotopolog ions.[7]

-

-

Data Acquisition:

-

Infuse the sample solution directly or via a liquid chromatography (LC) system.

-

Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range corresponding to the protonated molecule, [M+H]⁺.

-

Unlabeled [M+H]⁺ (d0): ~197.08 m/z

-

Labeled [M+H]⁺ (d3): ~200.09 m/z

-

-

Record data with high mass accuracy to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected isotopologues (d0, d1, d2, d3, etc.).

-

Integrate the signal intensity (peak area) for each isotopic peak in the mass spectrum.

-

Correction for Natural Isotope Abundance: Correct the observed intensities by subtracting the contribution of natural abundance isotopes (e.g., ¹³C) from the preceding peaks.[8][9]

-

Isotopic Purity Calculation: Calculate the isotopic purity using the corrected intensities of the representative isotopolog ions. The purity is expressed as the percentage of the d3 isotopologue relative to the sum of all relevant isotopologues.

-

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d3))] x 100

-

-

Protocol 2: Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides confirmation of the deuterium label's position and an estimation of its incorporation percentage.[4] The principle is straightforward: the replacement of a proton (¹H) with a deuteron (²H or D) results in the disappearance of the corresponding signal in the ¹H NMR spectrum.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of 3,4,5-Trimethoxybenzaldehyde-d3 (typically 5-10 mg) in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add an internal standard with a known concentration and a distinct, non-overlapping signal if quantitative analysis (qNMR) is desired.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1) to allow for full magnetization recovery, which is crucial for accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals. Compare the integral of the residual proton signal at the site of deuteration (the 4-methoxy group, expected around 3.9 ppm) with the integrals of non-deuterated proton signals on the molecule (e.g., the aromatic protons or other methoxy groups).

-

The isotopic purity is determined by the reduction in the integral value of the target signal. For example, if the integral of the 4-methoxy group is expected to be 3H for the unlabeled compound, a value close to 0H in the d3-labeled compound indicates high isotopic incorporation.

-

Percent Deuteration (%) ≈ [1 - (Integral of residual target signal / Expected integral)] x 100

-

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the isotopic purity of 3,4,5-Trimethoxybenzaldehyde-d3 using HRMS and NMR.

Caption: Workflow for Isotopic Purity Determination by HRMS.

Caption: Workflow for Isotopic Purity Determination by NMR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrc [chemsrc.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. 3,4,5-Trimethoxybenzaldehyde-d3 (4-methoxy-d3) [lgcstandards.com]

- 6. 3,4,5-Trimethoxybenzaldehyde-d3 | LGC Standards [lgcstandards.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Safety Guide on 3,4,5-Trimethoxybenzaldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety data for the deuterated compound 3,4,5-Trimethoxybenzaldehyde-d3 is limited. This document provides a comprehensive safety profile based on the available data for its non-deuterated analogue, 3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7). The fundamental chemical properties and expected toxicological profiles are considered to be closely related. Deuterium substitution may alter pharmacokinetic and metabolic profiles but is not expected to significantly change the acute hazard profile.[1]

Chemical Identification and Physical Properties

This section details the key identifiers and physicochemical properties of both the deuterated and non-deuterated forms of 3,4,5-Trimethoxybenzaldehyde.

| Identifier | 3,4,5-Trimethoxybenzaldehyde-d3 | 3,4,5-Trimethoxybenzaldehyde |

| CAS Number | 1219805-17-0[1][2] | 86-81-7[3] |

| Molecular Formula | C₁₀H₉D₃O₄[1] | C₁₀H₁₂O₄[3] |

| Molecular Weight | 199.22 g/mol [1][2] | 196.20 g/mol [4] |

| IUPAC Name | 3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde[1] | 3,4,5-trimethoxybenzaldehyde[4] |

| Synonyms | - | TMBA |

| Physical & Chemical Property | Value |

| Appearance | Light cream / Light yellow solid flakes or powder[3][5] |

| Melting Point | 72 - 76 °C[3][6] |

| Boiling Point | 163 - 165 °C at 10-13 mmHg[3][5][6] |

| Solubility | Soluble in chloroform.[7] Insoluble in water.[8] |

| Vapor Pressure | 0.00113 mmHg[4] |

| Stability | Stable under normal storage and handling conditions.[9] |

Hazard Identification and Classification

The compound is classified as hazardous. The following table summarizes its GHS classification and associated precautionary statements.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Accidental ingestion may be harmful.[8] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[8]

| Toxicological Data | Value | Species |

| LD50 (Oral) | 422 mg/kg[8] | Bird (unspecified)[8] |

Key Health Effects:

-

Skin Contact: Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis or skin sensitization (contact allergies).[8] It is advised not to expose open cuts or abraded skin to this material.[8]

-

Eye Contact: Causes serious eye irritation and potential damage.[3][8]

-

Inhalation: May cause respiratory system irritation.[3] High concentrations of irritating compounds could potentially lead to reactive airways dysfunction syndrome (RADS).[8]

-

Ingestion: Harmful if swallowed.[3]

Experimental Protocols

Detailed experimental protocols for the cited toxicological data are not available in the referenced Safety Data Sheets. The LD50 value is reported from the Registry of Toxic Effects of Chemical Substances (RTECS), which is a database of toxicological information, but the specific study methodology is not provided in the publicly available documents.[8]

Handling, Storage, and First Aid

Adherence to proper laboratory protocols is essential when working with this compound.

| Safety Measure | Protocol |

| Handling | Avoid all personal contact, including inhalation of dust.[8] Wash hands and any exposed skin thoroughly after handling.[3] Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store at room temperature.[8] Incompatible with strong oxidizing agents.[3][8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] |

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor.[3] |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3] Never give anything by mouth to an unconscious person.[5][10] |

Accidental Release and Firefighting Measures

| Measure | Protocol |

| Spill Cleanup | Ensure adequate ventilation and wear appropriate PPE.[3] Avoid dust formation.[3] Sweep up the material and shovel it into a suitable container for disposal.[3] Prevent the product from entering drains.[10] |

| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5][10] The material is combustible, and fine dust accumulations may burn rapidly if ignited.[8] Combustion products include carbon monoxide and carbon dioxide.[8] Firefighters should wear self-contained breathing apparatus.[3] |

Visualized Safety Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of 3,4,5-Trimethoxybenzaldehyde-d3 in a laboratory setting.

Caption: Workflow for handling an accidental chemical spill.

References

- 1. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trimethoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. 3,4,5-Trimethoxybenzaldehyde | 86-81-7 [chemicalbook.com]

- 7. 3,4,5-trimethoxybenzaldehyde [chemister.ru]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

The Versatile Scaffold: A Technical Guide to 3,4,5-Trimethoxybenzaldehyde in Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3,4,5-trimethoxybenzaldehyde and its derivatives in modern drug discovery. This document details the synthesis, biological activities, and therapeutic potential of this pivotal chemical intermediate.

Introduction

3,4,5-Trimethoxybenzaldehyde is an organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its unique trimethoxyphenyl moiety is a key feature in many natural products and synthetic drugs, contributing to their biological properties.[4] This guide explores the significant role of 3,4,5-trimethoxybenzaldehyde in the development of novel therapeutics, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Anticancer Applications: Targeting Microtubules

Derivatives of 3,4,5-trimethoxybenzaldehyde have emerged as potent anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.[5] Many of these compounds, such as combretastatin analogues and chalcones, bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[6][7] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[5][8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various derivatives of 3,4,5-trimethoxybenzaldehyde against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazolone | 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone (Compound 9) | HepG2 (Hepatocellular Carcinoma) | 1.38 | [9] |

| Oxazolone | Compound 10 | HepG2 (Hepatocellular Carcinoma) | 3.21 | [9] |

| Oxazolone | Compound 11 | HepG2 (Hepatocellular Carcinoma) | 2.56 | [9] |

| Flavonoid Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Compound 15) | MGC-803 (Gastric Cancer) | 20.47 ± 2.07 | [10][11] |

| MCF-7 (Breast Cancer) | 43.42 ± 3.56 | [10][11] | ||

| HepG-2 (Hepatoma) | 35.45 ± 2.03 | [10][11] | ||

| MFC (Mouse Gastric Cancer) | 23.47 ± 3.59 | [10][11] | ||

| Chalcone-Benzimidazolium Salt | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 7f) | HL-60 (Leukemia) | Lower than DDP | [12] |

| MCF-7 (Breast Cancer) | Lower than DDP | [12] | ||

| SW-480 (Colon Cancer) | Lower than DDP | [12] | ||

| Benzoxazole | 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazole (Compound IIIc) | Various Bacteria & Fungi | MIC: 31.25-500 µg/ml | [13] |

| Resveratrol Analog | N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | HL-60 (Leukemia) | 23 (72h) | [14] |

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of microtubule polymerization by 3,4,5-trimethoxybenzaldehyde derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules.

-

Preparation of Reagents:

-

Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.[9]

-

Dissolve the test compounds (derivatives of 3,4,5-trimethoxybenzaldehyde) in an appropriate solvent to create a stock solution, then prepare serial dilutions.

-

-

Assay Procedure:

-

Pre-incubate a 96-well plate at 37°C for 1 minute with 5 µL of the test compound at various concentrations.[9]

-

Add 50 µL of the pre-warmed tubulin reaction mix to each well.[9]

-

Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.[9]

-

-

Data Analysis:

-

The rate of polymerization is determined by the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Antimicrobial Applications: A Precursor to Essential Medicines

3,4,5-Trimethoxybenzaldehyde is a vital intermediate in the synthesis of the antibiotic trimethoprim.[2][3][15] Trimethoprim acts as a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid.[1][4][15][16] This inhibition disrupts the bacterial folic acid pathway, thereby halting DNA synthesis and preventing bacterial growth.[1][16] Furthermore, 3,4,5-trimethoxybenzaldehyde itself and some of its other derivatives have demonstrated intrinsic antimicrobial activity against a range of bacteria and fungi.[15]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Test | Result | Reference |

| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | Agar Well Diffusion | 21 mm inhibition zone (1 mg/mL) | [15] |

| 3,4,5-Trimethoxybenzaldehyde | Candida Sp. | Agar Well Diffusion | 23 mm inhibition zone (1 mg/mL) | [15] |

| 3,4,5-Trimethoxybenzaldehyde | Candida albicans | MIC | 1 mg/mL | [17] |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | MIC | 0.25 mg/mL | [17] |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | MFC | 1 mg/mL | [17] |

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Caption: Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Preparation of Materials:

-

Prepare Mueller-Hinton agar plates.

-

Culture the test microorganisms (e.g., E. coli, Candida sp.) to a standardized turbidity (0.5 McFarland standard).[18]

-

Dissolve the test compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

-

Inoculation and Application:

-

Incubation and Measurement:

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[18]

-

Anti-inflammatory Applications: Enhancing NSAID Efficacy

The 3,4,5-trimethoxybenzyl moiety, derived from 3,4,5-trimethoxybenzaldehyde, has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic properties.[19] Conjugates of NSAIDs like ibuprofen and ketoprofen with 3,4,5-trimethoxybenzyl alcohol have demonstrated superior anti-inflammatory activity compared to the parent drugs.[19][20][21] These novel derivatives often exhibit increased inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19][20][21]

Quantitative Data: Anti-inflammatory Activity

| Compound | Parent NSAID | In Vivo Model | % Reduction in Edema | % COX-2 Inhibition | Reference |

| Derivative 16 | Ketoprofen | Carrageenan-induced rat paw edema | 91% | 94% | [19][20][21] |

| Derivative 21 | Ibuprofen | Carrageenan-induced rat paw edema | 67% | 67% | [19][20][21] |

| Ketoprofen | - | Carrageenan-induced rat paw edema | 47% | 49% | [19][20][21] |

| Ibuprofen | - | Carrageenan-induced rat paw edema | 36% | 46% | [19][20][21] |

Experimental Protocol: Synthesis of NSAID-3,4,5-Trimethoxybenzyl Ester Conjugates

This is a general procedure for the esterification of an NSAID with 3,4,5-trimethoxybenzyl alcohol.

-

Amide Formation (Linker Attachment):

-

Esterification:

-

Dissolve the NSAID-amino acid conjugate in a suitable solvent.

-

Add 3,4,5-trimethoxybenzyl alcohol, dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[21]

-

Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography.

-

-

Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product using column chromatography to obtain the final ester conjugate.

-

General Workflow for Drug Discovery with 3,4,5-Trimethoxybenzaldehyde

The following diagram illustrates a typical workflow for the discovery and development of new drug candidates based on the 3,4,5-trimethoxybenzaldehyde scaffold.

Caption: A generalized workflow for drug discovery using 3,4,5-trimethoxybenzaldehyde.

Conclusion

3,4,5-Trimethoxybenzaldehyde is a highly valuable and versatile scaffold in drug discovery. Its derivatives have demonstrated significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of novel synthetic modifications and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 10. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]

- 15. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 17. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 18. apec.org [apec.org]

- 19. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 20. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 21. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]

Methodological & Application

Application of 3,4,5-Trimethoxybenzaldehyde-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. 3,4,5-Trimethoxybenzaldehyde-d3, a deuterium-labeled analog of 3,4,5-Trimethoxybenzaldehyde, serves as a valuable internal standard for the quantification of various analytes, particularly those sharing structural similarities. Its primary application lies in correcting for variations in sample preparation, injection volume, and ionization efficiency during mass spectrometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard in LC-MS/MS assays.

Principle of Internal Standardization

An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization behavior in the mass spectrometer's ion source. By adding a known concentration of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio-based calculation effectively mitigates the impact of experimental variability, leading to more robust and reliable quantitative data.

Workflow for Internal Standard-Based Quantification

Application: Quantification of Trimethoprim in Human Plasma

This section outlines a detailed protocol for the quantification of trimethoprim in human plasma using 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Trimethoprim certified reference standard

-

3,4,5-Trimethoxybenzaldehyde-d3 (Internal Standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

-

Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of trimethoprim in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 3,4,5-Trimethoxybenzaldehyde-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the trimethoprim stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Sample Preparation Workflow

4. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Trimethoprim: 291.1 → 230.1; 3,4,5-Trimethoxybenzaldehyde-d3: 199.1 → 184.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Calibration Curve for Trimethoprim in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 12,500 | 500,000 | 0.025 |

| 10 | 25,200 | 505,000 | 0.050 |

| 50 | 126,000 | 502,000 | 0.251 |

| 100 | 251,500 | 503,000 | 0.500 |

| 500 | 1,255,000 | 501,000 | 2.505 |

| 1000 | 2,510,000 | 502,000 | 5.000 |

| Linearity (r²) | \multicolumn{3}{c | }{> 0.995} | |

| Range | \multicolumn{3}{c | }{5 - 1000 ng/mL} |

Table 2: Precision and Accuracy Data for Trimethoprim QC Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 5 | 4.9 | 98.0 | 6.5 |

| Low | 15 | 15.4 | 102.7 | 4.2 |

| Medium | 150 | 148.5 | 99.0 | 3.1 |

| High | 800 | 808.0 | 101.0 | 2.5 |

Discussion and Considerations

The presented protocol demonstrates a robust and reliable method for the quantification of trimethoprim in human plasma. The use of 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard effectively compensates for experimental variability, as evidenced by the excellent linearity, accuracy, and precision of the assay.

When using a non-isotopic analog internal standard such as 3,4,5-Trimethoxybenzaldehyde-d3 for the quantification of trimethoprim, it is crucial to consider the potential for differences in extraction recovery and ionization efficiency between the analyte and the internal standard. While their structural similarity suggests comparable behavior, thorough validation is essential to ensure that the internal standard accurately reflects the analyte's behavior throughout the analytical process.

Conclusion

3,4,5-Trimethoxybenzaldehyde-d3 is a suitable internal standard for the quantitative analysis of structurally related compounds, such as trimethoprim, by LC-MS/MS. The detailed protocol and representative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing accurate and reliable bioanalytical methods. As with any analytical method, proper validation is imperative to ensure data integrity and compliance with regulatory guidelines.

References

Application Notes and Protocols for Pharmacokinetic Analysis Using 3,4,5-Trimethoxybenzaldehyde-d3 as a Precursor to a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of this technique is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Deuterated compounds are frequently employed as SIL-IS because they exhibit nearly identical physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and fluctuations in instrument response[1][2].

3,4,5-Trimethoxybenzaldehyde is a key chemical intermediate in the synthesis of the antibiotic Trimethoprim[3][4][5]. Consequently, its deuterated analog, 3,4,5-Trimethoxybenzaldehyde-d3, serves as a crucial precursor for the synthesis of deuterated Trimethoprim (e.g., Trimethoprim-d3). This application note provides a comprehensive guide to the use of Trimethoprim-d3, synthesized from 3,4,5-Trimethoxybenzaldehyde-d3, as an internal standard for the pharmacokinetic analysis of Trimethoprim.

Rationale for Using a Deuterated Internal Standard

The use of a SIL-IS, such as Trimethoprim-d3, is highly recommended by regulatory agencies for bioanalytical method development[6]. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby normalizing the analytical response and improving data accuracy and precision[1]. This is particularly critical when dealing with complex biological matrices like plasma, where inter-individual variability can be significant[7].

Experimental Protocols

This section details a representative LC-MS/MS method for the quantification of Trimethoprim in plasma, utilizing Trimethoprim-d3 as the internal standard.

Materials and Reagents

-

Trimethoprim (analytical standard)

-

Trimethoprim-d3 (internal standard, synthesized from 3,4,5-Trimethoxybenzaldehyde-d3)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma (with anticoagulant, e.g., EDTA)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimethoprim and Trimethoprim-d3 in methanol.

-

Working Standard Solutions: Serially dilute the Trimethoprim stock solution with methanol:water (1:1, v/v) to prepare working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Trimethoprim-d3 stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Trimethoprim from plasma samples.

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL Trimethoprim-d3) to each tube, except for blank samples (add 20 µL of methanol instead).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see LC conditions below).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Trimethoprim | 291.1 | 230.1 | 25 |

| Trimethoprim-d3 | 294.1 | 230.1 or 123.0 | 25 |

Note: The optimal product ion for Trimethoprim-d3 should be determined during method development. The transition to m/z 123 has also been reported to be abundant and selective[6].

Data Presentation

Bioanalytical Method Validation Summary

The described method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

| Validation Parameter | Acceptance Criteria | Typical Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (except LLOQ < 20%) | < 10% |

| Inter-day Precision (%CV) | < 15% (except LLOQ < 20%) | < 12% |

| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | ± 10% |

| Matrix Effect | IS-normalized factor within acceptable range | Compensated by SIL-IS |

| Recovery | Consistent and reproducible | > 80% |

Comparative Pharmacokinetic Parameters of Trimethoprim

The following table presents a summary of Trimethoprim's pharmacokinetic parameters in various species to provide context for experimental design and data interpretation.

| Species | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) |

| Human (Adult) | 20 mg/kg/day (oral) | 13.6 ± 2.0 | - | 13.6 ± 3.5 |

| Human (Children) | - | - | - | Shorter than adults |

| Broiler Chickens | 6.4 mg/kg (oral) | - | - | 1.49 |

| Alpacas | 15 mg/kg (IV) | 10.75 ± 2.12 | - | 0.74 ± 0.1 |

| Horses | - | - | - | 4.2 |

| Llamas | 3 mg/kg (IV) | 15.0 ± 3.1 | - | 3.31 ± 0.56 |

Note: Pharmacokinetic parameters can vary significantly based on the dose, route of administration, and physiological state of the animal.

Visualizations

Logical Relationship of Compounds

Caption: Logical flow from precursor to internal standard for analysis.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Step-by-step workflow for a typical pharmacokinetic study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 4. dsir.gov.in [dsir.gov.in]

- 5. nbinno.com [nbinno.com]

- 6. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Metabolite Identification with Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of metabolites are critical in drug discovery and development, providing insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][2][3] The use of stable isotope-labeled internal standards, particularly deuterated standards, has become an indispensable tool in mass spectrometry-based metabolomics for accurate metabolite identification and quantification.[][4][5] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their unlabeled counterparts but are distinguishable by their mass. This property allows them to serve as ideal internal standards to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results.[6]

This application note provides a detailed protocol for utilizing deuterated standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the confident identification and precise quantification of drug metabolites in complex biological matrices.

Key Benefits of Using Deuterated Standards

-

Improved Accuracy and Precision: Deuterated standards co-elute with the analyte of interest, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[5][6]

-

Enhanced Detection Sensitivity: The use of deuterated standards can help to distinguish true metabolite signals from background noise, leading to more sensitive and reliable detection.[]

-

Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.

-

Facilitation of Complex Pathway Analysis: Strategic deuterium labeling can aid in elucidating complex metabolic pathways.[3]

Experimental Workflow Overview

The general workflow for metabolite identification using deuterated standards involves several key steps, from sample preparation to data analysis.

References

- 2. hwb.gov.in [hwb.gov.in]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. texilajournal.com [texilajournal.com]

- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]

Application Notes and Protocols for Quantitative Proteomics

A Note on 3,4,5-Trimethoxybenzaldehyde-d3: Initial searches for the direct application of 3,4,5-Trimethoxybenzaldehyde-d3 as a labeling reagent in quantitative proteomics did not yield established protocols. This molecule is primarily documented as a deuterated internal standard for the analysis of its non-labeled analog, 3,4,5-Trimethoxybenzaldehyde, which serves as an intermediate in pharmaceutical synthesis.

Therefore, this document focuses on a widely adopted, cost-effective, and versatile chemical labeling method that employs similar principles of stable isotope incorporation for quantitative proteomics: Stable Isotope Dimethyl Labeling .

Application Note: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

Stable isotope dimethyl labeling is a powerful chemical labeling technique used for the relative quantification of proteins in mass spectrometry-based proteomics. The method is based on the reductive amination of primary amines (the peptide N-terminus and the ε-amino group of lysine residues) with formaldehyde.[1] By using different isotopic forms of formaldehyde and a reducing agent (sodium cyanoborohydride), peptides from different samples can be differentially labeled, resulting in a specific mass shift that can be detected by a mass spectrometer.[2]